molecular formula C7H7Cl2NO2S B11179718 N-(2,3-dichlorophenyl)methanesulfonamide

N-(2,3-dichlorophenyl)methanesulfonamide

Cat. No.: B11179718
M. Wt: 240.11 g/mol
InChI Key: VVQONXNUJSPBSQ-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7Cl2NO2S It is a derivative of methanesulfonamide, where the hydrogen atoms on the phenyl ring are substituted by chlorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)methanesulfonamide typically involves the reaction of 2,3-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2,3-dichloroaniline+methanesulfonyl chlorideThis compound\text{2,3-dichloroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2,3-dichloroaniline+methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can modify the sulfonamide group.

Scientific Research Applications

N-(2,3-dichlorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dichlorophenyl)methanesulfonamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H7Cl2NO2S

Molecular Weight

240.11 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7Cl2NO2S/c1-13(11,12)10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3

InChI Key

VVQONXNUJSPBSQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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